molecular formula C21H20ClNO3 B2885681 3-(4-chlorophenyl)-7-hydroxy-4-methyl-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one CAS No. 887218-20-4

3-(4-chlorophenyl)-7-hydroxy-4-methyl-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one

Cat. No.: B2885681
CAS No.: 887218-20-4
M. Wt: 369.85
InChI Key: TTXZDXRYOLLSBM-UHFFFAOYSA-N
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Description

The compound “3-(4-chlorophenyl)-7-hydroxy-4-methyl-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one” is a complex organic molecule. It contains a chromen-2-one group, which is a type of heterocyclic compound that is a key structural component in a variety of natural products and pharmaceuticals . The molecule also contains a 4-chlorophenyl group, a hydroxy group, a methyl group, and a pyrrolidin-1-ylmethyl group.


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the chromen-2-one core, followed by the addition of the various functional groups. Unfortunately, without specific literature or studies on this compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The chromen-2-one core would likely contribute to the compound’s aromaticity, while the various functional groups would influence its reactivity .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the hydroxy group might make the compound a good nucleophile, while the chlorophenyl group could potentially undergo electrophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a hydroxy group could make the compound polar and capable of forming hydrogen bonds .

Scientific Research Applications

Oxidation Chemistry and Chemosensors

A study by Hewage et al. (2017) investigates the oxidation chemistry of chromene-annulated chlorin, revealing insights into the generation of chlorin-like chromophores. These compounds demonstrate unique reactivity patterns and potential applications as chemosensors due to functionalities susceptible to nucleophilic attack. The research provides foundational knowledge on the behavior of such compounds under various oxidation conditions, contributing to the development of novel chemosensor materials (Hewage, Zeller, & Brückner, 2017).

Structural Analysis and Crystallography

In the field of crystallography, Manolov et al. (2012) determined the crystal structure of a closely related chromen-2-one derivative, providing insights into the molecular arrangement and potential for forming linear chains through p-p stacking. This structural information is crucial for understanding the molecular interactions and properties of these compounds, which could influence their applications in material science and drug design (Manolov, Morgenstern, & Hegetschweiler, 2012).

Antimicrobial Activity

The compound 3-amino-1-(4-chlorophenyl)-9-methoxy-1H-benzo[f]chromene-2-carbonitrile has been synthesized and evaluated for its antimicrobial activity. Okasha et al. (2022) demonstrated that this pyran derivative exhibits significant antimicrobial activities, suggesting its potential use in developing new antibacterial agents. The study underscores the importance of chromene-based compounds in medicinal chemistry, particularly for their bactericidal and fungicidal properties (Okasha et al., 2022).

Heterocyclic Synthesis

Research on the synthesis of heterocyclic compounds from chromones highlights the versatility of these compounds in organic synthesis. Sosnovskikh et al. (2014) explored the reactions of chromones with azomethine ylides to produce 1-benzopyrano[2,3-c]pyrrolidines and related structures. These findings demonstrate the potential of chromene derivatives in synthesizing a wide range of heterocyclic compounds, which are valuable in drug discovery and development (Sosnovskikh, Kornev, Moshkin, & Buev, 2014).

Safety and Hazards

Without specific safety data, it’s difficult to provide detailed information on the safety and hazards of this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Properties

IUPAC Name

3-(4-chlorophenyl)-7-hydroxy-4-methyl-8-(pyrrolidin-1-ylmethyl)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClNO3/c1-13-16-8-9-18(24)17(12-23-10-2-3-11-23)20(16)26-21(25)19(13)14-4-6-15(22)7-5-14/h4-9,24H,2-3,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTXZDXRYOLLSBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2CN3CCCC3)O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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